N-(5-{[(4-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea
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Overview
Description
N-(5-{[(4-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(4-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is then converted to the corresponding sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: Finally, the sulfonyl chloride is reacted with 4-ethoxyaniline to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(4-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiaz
Properties
CAS No. |
426249-99-2 |
---|---|
Molecular Formula |
C19H19ClN4O2S2 |
Molecular Weight |
435g/mol |
IUPAC Name |
1-[5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea |
InChI |
InChI=1S/C19H19ClN4O2S2/c1-2-26-16-9-7-15(8-10-16)21-18(25)22-19-24-23-17(28-19)12-27-11-13-3-5-14(20)6-4-13/h3-10H,2,11-12H2,1H3,(H2,21,22,24,25) |
InChI Key |
MKVWRROOQLLRLR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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